

Unveiling Flufenoxystrobin: A Technical Deep Dive into its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Flufenoxystrobin	
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Shenyang, China - **Flufenoxystrobin**, a broad-spectrum fungicide and acaricide, has emerged as a significant tool in modern crop protection since its introduction in 2012. Developed by the Shenyang Research Institute of Chemical Industry (SYRICI) in China, this strobilurin fungicide, identified by the code SYP-3759, represents a notable advancement in the ongoing quest for effective and novel crop protection solutions. This technical guide delves into the discovery of **flufenoxystrobin**, its detailed synthesis pathway, fungicidal and acaricidal efficacy, and the experimental protocols used for its evaluation.

Discovery and Development: A Tale of Fluorine-Containing Strobilurins

The discovery of **flufenoxystrobin** is rooted in a strategic research initiative by the Shenyang Research Institute of Chemical Industry focused on the synthesis of novel fluorine-containing strobilurin analogues.[1] This research was driven by the "intermediate derivatization method," a strategy that has led to the discovery of several new pesticide candidates.[2] The core idea behind this approach is to modify known active chemical structures to enhance their biological activity and spectrum. In the case of **flufenoxystrobin**, researchers aimed to introduce fluorine atoms into the strobilurin scaffold, a modification known to often improve the efficacy and metabolic stability of agrochemicals.

While a precise timeline of the discovery and the key scientists involved are not extensively documented in publicly available literature, the introduction of **flufenoxystrobin** in 2012 marks the culmination of these research efforts.[3] The development of **flufenoxystrobin** underscores



the importance of systematic chemical synthesis and bio-isosteric replacement in the design of new and improved agrochemicals.

The Synthetic Pathway: Crafting a Potent Fungicide

The synthesis of **flufenoxystrobin** is a multi-step process that involves the careful construction of its molecular architecture. The key steps involve the preparation of a central methoxyacrylate intermediate, followed by its coupling with two distinct aromatic rings.[3] While specific patents detailing the entire process for **flufenoxystrobin** are not readily available, analysis of related strobilurin synthesis patents, particularly from Chinese sources, allows for the elucidation of a likely synthetic route.

The synthesis commences with the preparation of the key intermediate, methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate. This intermediate is then coupled with 2-chloro-4-(trifluoromethyl)phenol to yield the final **flufenoxystrobin** molecule.

Logical Flow of Flufenoxystrobin Synthesis



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A high-level overview of the **flufenoxystrobin** synthesis pathway.

Detailed Experimental Protocols

Based on analogous syntheses of related strobilurin compounds, a plausible multi-step synthesis of **flufenoxystrobin** can be outlined:

Step 1: Synthesis of Methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate (Intermediate I)

A common route to this intermediate involves the following sequence:



- Condensation: 3-Isochromanone is reacted with methyl formate in the presence of a base to yield 4-(hydroxymethylene)isochroman-3-one.[4]
- Etherification: The resulting intermediate is treated with a methylating agent, such as dimethyl sulfate, to give 4-(methoxymethylene)isochroman-3-one.[4]
- Chlorination and Esterification: The product from the previous step is reacted with a
 chlorinating agent like thionyl chloride, followed by the addition of methanol to yield methyl
 (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate.[4]

Step 2: Synthesis of Flufenoxystrobin

The final step is a Williamson ether synthesis:

- Reaction: 2-Chloro-4-(trifluoromethyl)phenol is reacted with the key intermediate, methyl
 (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).[5]
- Purification: The crude product is then purified by recrystallization or column chromatography to yield flufenoxystrobin.

Fungicidal and Acaricidal Efficacy: A Quantitative Look

Flufenoxystrobin exhibits a broad spectrum of activity against various fungal pathogens and also possesses acaricidal properties.[3] Its mode of action, like other strobilurins, involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis.[3]



Target Pest	Efficacy Data	Reference
Wheat Powdery Mildew (Erysiphe graminis)	Excellent protective activity at 1.56 mg L^{-1}	[1]
Mites (Tetranychus spp.)	Moderately high acaricidal activity at 10 mg $\rm L^{-1}$	[1]
Downy Mildew	Controlled	[3]
Blight	Controlled	[3]
Rice Blast	Controlled	[3]

Note: Comprehensive EC50 data for a wide range of pathogens is not readily available in the public domain.

Experimental Protocols for Efficacy Evaluation

The evaluation of a new fungicide like **flufenoxystrobin** involves a series of standardized in vitro and in vivo bioassays.

In-Planta Efficacy Assay against Wheat Powdery Mildew (Erysiphe graminis)

This protocol outlines a typical greenhouse experiment to assess the protective efficacy of **flufenoxystrobin**.

- 1. Plant Material and Inoculum:
- Wheat seedlings (a susceptible variety) are grown in pots to the two-leaf stage.
- A fresh, viable culture of Erysiphe graminis is maintained on healthy wheat plants.
- 2. Fungicide Application:
- Flufenoxystrobin is formulated as a suspension concentrate or emulsifiable concentrate.



- A series of dilutions are prepared in sterile distilled water to achieve the desired test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg L⁻¹).
- The fungicide solutions are sprayed onto the wheat seedlings until runoff. Control plants are sprayed with water containing the same concentration of solvent and surfactant.

3. Inoculation:

After the fungicide spray has dried, the treated and control plants are inoculated with E.
 graminis conidia by gently shaking infected plants over them.

4. Incubation:

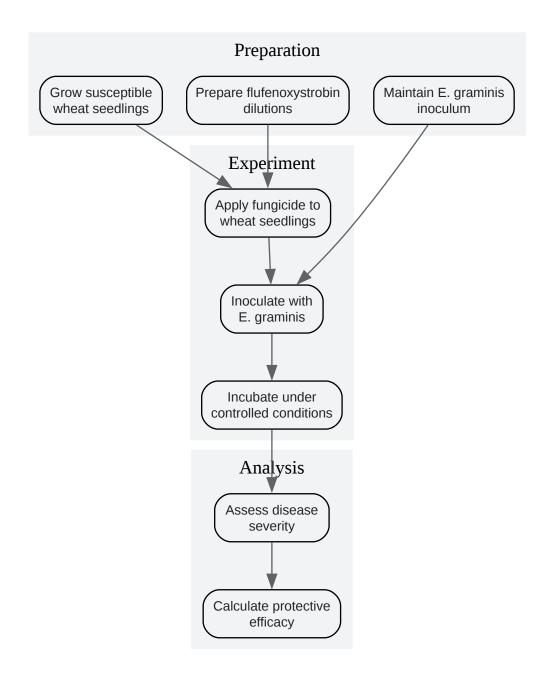
• The inoculated plants are maintained in a greenhouse or growth chamber with controlled conditions (e.g., 20-22°C, 16-hour photoperiod, and high humidity) to facilitate disease development.

5. Disease Assessment:

- After 7-10 days, the percentage of leaf area covered with powdery mildew is assessed visually for both treated and control plants.
- The protective efficacy is calculated using the following formula:
 - Efficacy (%) = [(Disease severity in control Disease severity in treatment) / Disease severity in control] x 100

Experimental Workflow for Fungicide Efficacy Testing





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A generalized workflow for testing the in-planta efficacy of **flufenoxystrobin**.

Conclusion

Flufenoxystrobin stands as a testament to the power of targeted chemical synthesis in the development of modern agrochemicals. Its discovery by the Shenyang Research Institute of Chemical Industry highlights the growing contribution of Chinese research to the global crop protection landscape. While detailed information on its discovery and comprehensive efficacy



data remain somewhat limited in the public domain, the available information clearly indicates its importance as a broad-spectrum fungicide and acaricide. Further research and publication of detailed studies will undoubtedly provide a more complete picture of this potent molecule and its role in sustainable agriculture.

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